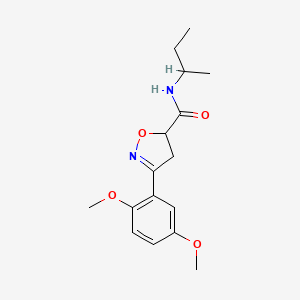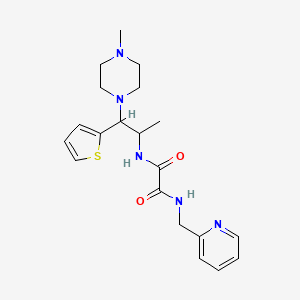![molecular formula C17H19N3O3S B11424654 8-(2,4-dimethoxyphenyl)-3-methyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424654.png)
8-(2,4-dimethoxyphenyl)-3-methyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of heterocyclic compounds and features a 1,2,3,4-tetrahydropyridine or 1,4,5,6,7,8-hexahydroquinoline fragment.
- It is synthesized through reactions involving cyanothioacetamide, aromatic aldehydes, and 1,3-dicarbonyl compounds.
- Some derivatives of this compound exhibit valuable properties, including antiviral, anti-inflammatory, and adaptogenic effects .
Preparation Methods
- The synthesis involves the reaction of cyanothioacetamide with aromatic aldehydes and 1,3-dicarbonyl compounds, followed by aminomethylation or S-alkylation.
- Industrial production methods may vary, but the key steps remain consistent.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaCN).
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- In chemistry, it serves as a scaffold for the synthesis of other heterocyclic compounds.
- In biology, derivatives exhibit antiviral and anti-inflammatory effects.
- In medicine, it may have potential applications due to its unique structure.
- In industry, it could be used as a starting material for drug development.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- Potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
- Similar compounds include pyrido[2,1-b][1,3,5]thiadiazine derivatives and related heterocyclic structures.
- Uniqueness lies in its specific substituents and potential biological activities.
Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential.
Properties
Molecular Formula |
C17H19N3O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
8-(2,4-dimethoxyphenyl)-3-methyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C17H19N3O3S/c1-19-9-20-16(21)7-13(14(8-18)17(20)24-10-19)12-5-4-11(22-2)6-15(12)23-3/h4-6,13H,7,9-10H2,1-3H3 |
InChI Key |
VPCLPYBFDQRHGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN2C(=O)CC(C(=C2SC1)C#N)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B11424576.png)
![8-(4-nitrophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424580.png)
![1-(3-Fluorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-YL)methyl]thiourea](/img/structure/B11424582.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11424584.png)

![N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11424590.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B11424614.png)
![ethyl 4-[4-(3-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B11424616.png)
![Ethyl 4-(4-methylphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11424620.png)
![dimethyl 1-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11424623.png)
![dimethyl 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11424630.png)

![N-(2,4-dimethoxyphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B11424640.png)
![methyl (2Z)-2-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11424645.png)
